molecular formula C20H19ClN2O3 B15038353 2-chloro-N-{(2E,4E)-1-[(2-hydroxyethyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide

2-chloro-N-{(2E,4E)-1-[(2-hydroxyethyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide

Cat. No.: B15038353
M. Wt: 370.8 g/mol
InChI Key: JPAVZLFRPPJCBC-PXYULHTISA-N
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Description

(2E,4E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)-5-PHENYLPENTA-2,4-DIENAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a hydroxyethyl group, and a phenyl group attached to a penta-2,4-dienamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)-5-PHENYLPENTA-2,4-DIENAMIDE typically involves the following steps:

    Formation of the Penta-2,4-dienamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of the Chlorophenyl Group: This step involves the use of a chlorophenyl derivative, which can be introduced through a substitution reaction.

    Attachment of the Hydroxyethyl Group: This can be done through an alkylation reaction using an appropriate hydroxyethylating agent.

    Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of (2E,4E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)-5-PHENYLPENTA-2,4-DIENAMIDE would involve large-scale synthesis using automated reactors. The reaction conditions would be optimized for yield and purity, and the process would include steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the double bonds in the penta-2,4-dienamide backbone, resulting in the formation of saturated amides.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Saturated amides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and protein binding.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2E,4E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)-5-PHENYLPENTA-2,4-DIENAMIDE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E)-2-[(2-BROMOPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)-5-PHENYLPENTA-2,4-DIENAMIDE
  • (2E,4E)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)-5-PHENYLPENTA-2,4-DIENAMIDE

Uniqueness

The presence of the chlorophenyl group in (2E,4E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)-5-PHENYLPENTA-2,4-DIENAMIDE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different substituents.

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

2-chloro-N-[(2E,4E)-1-(2-hydroxyethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

InChI

InChI=1S/C20H19ClN2O3/c21-17-11-5-4-10-16(17)19(25)23-18(20(26)22-13-14-24)12-6-9-15-7-2-1-3-8-15/h1-12,24H,13-14H2,(H,22,26)(H,23,25)/b9-6+,18-12+

InChI Key

JPAVZLFRPPJCBC-PXYULHTISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C(=O)NCCO)/NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)NCCO)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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